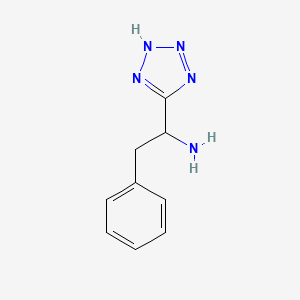

2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

31603-06-2 |

|---|---|

Molecular Formula |

C9H11N5 |

Molecular Weight |

189.22 g/mol |

IUPAC Name |

2-phenyl-1-(2H-tetrazol-5-yl)ethanamine |

InChI |

InChI=1S/C9H11N5/c10-8(9-11-13-14-12-9)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12,13,14) |

InChI Key |

NXQBRADSLPEODL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C2=NNN=N2)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NNN=N2)N |

Other CAS No. |

31603-06-2 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis in Research Studies

Spectroscopic Techniques for Structural Confirmation in Academic Contexts

There is no published data on the spectroscopic analysis of 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine. This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

No ¹H or ¹³C NMR spectral data, including chemical shifts, coupling constants, or signal multiplicities, have been reported for this compound in scientific literature.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Specific infrared absorption frequencies corresponding to the functional groups present in this compound, such as N-H stretching for the amine and tetrazole, C-H stretching for the aromatic and aliphatic portions, and C=N stretching for the tetrazole ring, have not been documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There are no available mass spectrometry studies for this compound. Therefore, its molecular weight confirmation and characteristic fragmentation patterns under electron ionization or other methods have not been publicly recorded.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available. The solid-state structure, including bond lengths, bond angles, and intermolecular interactions of this compound, has not been determined or published.

Chiroptical Methods for Stereochemical Assignment

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to model the electronic properties of 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org The HOMO is considered the nucleophilic or electron-donating orbital, while the LUMO is the electrophilic or electron-accepting orbital. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity.

In the context of synthesizing this compound, FMO theory can elucidate the mechanisms of key reaction steps. For instance, a common synthetic route involves the cycloaddition of a nitrile with an azide (B81097). FMO theory can predict the feasibility and regioselectivity of this reaction by analyzing the HOMO-LUMO interactions of the reactants.

Table 1: Application of FMO Theory to a Hypothetical Synthetic Step

| Reactant | Role | Key Orbital | Orbital Characteristics | Predicted Interaction |

| Phenylacetonitrile derivative | Electrophile | LUMO | Localized on the C≡N triple bond | Attacked by the HOMO of the azide |

| Azide (e.g., Sodium Azide) | Nucleophile | HOMO | Localized on the terminal nitrogen atoms | Donates electrons to the nitrile's LUMO |

By calculating the energies and spatial distributions of the frontier orbitals, chemists can predict the most favorable orientation for the reactants to approach each other, leading to the formation of the tetrazole ring. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting a molecule's intermolecular interaction patterns. mdpi.com The MEP map illustrates the charge distribution across the molecule's surface, with different colors representing regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich, nucleophilic sites), while blue areas signify positive potential (electron-poor, electrophilic sites). mdpi.comnih.gov

For this compound, the MEP surface would reveal key features:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the tetrazole ring, indicating their ability to act as hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atoms of the primary amine group (-NH2) and the N-H of the tetrazole ring, highlighting them as potential hydrogen bond donors.

Neutral Regions (Green): The phenyl ring would exhibit a largely neutral potential with a slightly negative (electron-rich) π-system above and below the plane of the ring.

This analysis is crucial for predicting how the molecule will interact with biological targets, such as proteins or nucleic acids, as it identifies the sites most likely to engage in electrostatic interactions like hydrogen bonding. scirp.org

Table 2: Predicted Electrostatic Potential of Key Functional Groups

| Functional Group | Region | Predicted Potential | Role in Interactions |

| Tetrazole Ring | Nitrogen Atoms | Strong Negative | Hydrogen Bond Acceptor |

| Tetrazole Ring | N-H Proton | Strong Positive | Hydrogen Bond Donor |

| Ethylamine (B1201723) Chain | -NH2 Protons | Positive | Hydrogen Bond Donor |

| Phenyl Ring | π-face | Weak Negative | π-π Stacking, Cation-π Interactions |

The tetrazole ring can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. researchgate.net For 5-substituted tetrazoles, the two most common and stable forms are the 1H- and 2H-tautomers. researchgate.netnih.gov The 5H tautomer is generally considered to be of much higher energy and thus unstable. researchgate.net

Quantum chemical calculations can accurately predict the geometries and relative energies of these tautomers, determining which form is likely to be predominant. researchgate.net Studies on similar molecules, such as 1-(tetrazol-5-yl)ethanol, have shown that both 1H and 2H tautomers can be present, with their relative stability influenced by factors like intramolecular hydrogen bonding. nih.gov For this compound, computational analysis would assess the stability of the 1H and 2H forms, considering potential intramolecular interactions between the tetrazole N-H or C-H groups and the lone pair on the ethylamine nitrogen.

Table 3: Comparison of Potential 1H and 2H Tautomers

| Tautomer | Proton Position | Key Structural Feature | Predicted Relative Stability |

| 1H-tautomer | Proton on N1 | N-H group adjacent to the C5 substituent | Potentially stabilized by intramolecular interactions |

| 2H-tautomer | Proton on N2 | N-H group is one atom further from the C5 substituent | Stability is competitive and solvent-dependent |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum calculations are excellent for static structures, this compound is a flexible molecule. The ethylamine linker allows for considerable conformational freedom. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov

MD simulations can explore the conformational landscape of the molecule, identifying the most stable and frequently adopted shapes (conformers). mdpi.commdpi.com This is achieved by simulating the molecule's behavior in a virtual box, often filled with solvent molecules like water, to mimic physiological conditions. The simulations reveal how the molecule folds and flexes, particularly the rotation around the C-C and C-N single bonds of the ethylamine side chain.

Furthermore, these simulations are critical for understanding the impact of the environment. The presence of a solvent can significantly influence conformational preferences. mdpi.com For example, in a polar solvent like water, the molecule might adopt a more extended conformation to maximize hydrogen bonding with water molecules. In a nonpolar environment, such as a lipid membrane or a hydrophobic binding pocket of a protein, it might favor a more compact conformation driven by intramolecular interactions.

In Silico Screening and Virtual Ligand Design for Target Exploration

The scaffold of this compound is a promising starting point for virtual ligand design and in silico screening in drug discovery. nih.gov Computational studies on closely related structures, such as 2-(2-(5-phenyl-1H-tetrazol-1-yl)ethyl)-1,2-thiazetidine 1,1-dioxide derivatives, have demonstrated the utility of this chemical framework. ajchem-a.comresearchgate.net

In a typical workflow, a virtual library of compounds is created by computationally adding various substituents to the core scaffold of this compound. This library is then screened against the three-dimensional structure of a biological target (e.g., an enzyme or receptor) using molecular docking programs. ajchem-a.comnih.gov Molecular docking predicts the preferred binding orientation of each molecule within the target's active site and estimates its binding affinity. ajchem-a.comresearchgate.net This process allows researchers to rapidly identify derivatives with high predicted potency, prioritizing them for synthesis and experimental testing. ajchem-a.commdpi.com

Computational Prediction of Interaction Mechanisms

Beyond simply identifying potential binders, computational methods can provide detailed predictions of the specific molecular interactions that stabilize the ligand-target complex. Analysis of docking results reveals the key non-covalent interactions responsible for binding affinity. ajchem-a.comresearchgate.net

For this compound and its derivatives, computational models can predict a range of interactions:

Hydrogen Bonds: The amine (-NH2) and tetrazole (N-H) groups can act as hydrogen bond donors, while the tetrazole nitrogen atoms are strong hydrogen bond acceptors.

π-π Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding site.

Hydrophobic Interactions: The phenyl ring and parts of the ethyl linker can form favorable hydrophobic contacts with nonpolar residues.

π-Alkyl Interactions: The phenyl ring can interact with alkyl side chains of amino acids. ajchem-a.com

Hirshfeld surface analysis is another computational technique that can be used to visualize and quantify the intermolecular contacts within a crystal structure, providing further insight into how the molecule interacts with its neighbors. nih.govscirp.orgnih.gov

Table 4: Predicted Interaction Profile for this compound

| Molecular Moiety | Potential Interaction Type | Interacting Partner (in a Protein) |

| Tetrazole Ring | Hydrogen Bonding (Acceptor) | -OH, -NH groups (e.g., Ser, Thr, Lys) |

| Tetrazole N-H | Hydrogen Bonding (Donor) | Carbonyl oxygen, -COO- (e.g., Asp, Glu) |

| Amine -NH2 | Hydrogen Bonding (Donor) | Carbonyl oxygen, -COO- (e.g., Asp, Glu) |

| Phenyl Ring | π-π Stacking, π-Alkyl | Aromatic residues (Phe, Tyr), Alkyl residues (Val, Leu) |

These detailed computational predictions of interaction mechanisms are crucial for structure-based drug design, guiding the chemical modification of the lead compound to enhance its binding affinity and selectivity for the target.

Biological Activity and Preclinical Pharmacological Investigations

Evaluation of Receptor-Ligand Interactions

Comprehensive searches of scientific databases and literature have yielded no specific data on the receptor-ligand interactions of 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine.

Agonistic and Antagonistic Modulations of G Protein-Coupled Receptors (e.g., GPR35, 5-HT2AR)

There is no available information on the agonistic or antagonistic activities of this compound at G protein-coupled receptors, including GPR35 and 5-HT2A receptors.

However, research has been conducted on structurally related N-acyl derivatives, specifically N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which have been identified as potent agonists of GPR35. nih.govnih.govnih.gov A study detailing the structure-activity relationship of these benzamide (B126) derivatives demonstrated that the introduction of a 1H-tetrazol-5-yl group significantly enhanced their agonistic potency at GPR35. nih.govnih.govnih.gov For instance, certain substituted benzamide derivatives exhibited high potency, with EC50 values in the nanomolar range. nih.govnih.govnih.gov It is crucial to note that these findings pertain to N-acylated analogs and cannot be directly extrapolated to this compound.

Potency of N-(2-(1H-Tetrazol-5-yl)phenyl)benzamide Derivatives in DMR Assays

| Compound | EC50 to trigger DMR (μM) | IC50 to desensitize cells upon repeated stimulation with 1 μM zaprinast (B1683544) (μM) | IC50 of known GPR35 antagonist 5 to block the agonist-induced DMR (μM) |

|---|---|---|---|

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (56) | 0.059 | - | - |

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide (63) | 0.041 | - | - |

Data represents mean ± sd from two independent measurements, each with four replicates (n = 8). Data sourced from a study on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives. nih.gov

Binding Affinity and Selectivity Profiling

No studies have been published that detail the binding affinity or selectivity profile of this compound for any biological target.

Enzyme Modulation Studies

There is a lack of available data concerning the modulatory effects of this compound on enzyme activity.

Inhibition of Key Metabolic Enzymes (e.g., TDO2, IDO1, COX)

No research has been found that investigates the inhibitory activity of this compound against the metabolic enzymes tryptophan 2,3-dioxygenase (TDO2), indoleamine 2,3-dioxygenase 1 (IDO1), or cyclooxygenase (COX). While the inhibition of these enzymes is a significant area of research for therapeutic development, with many diverse chemical scaffolds being investigated, there is no specific mention of the compound . nih.govnih.govnih.govnih.govnih.gov

Mechanism-Based Enzyme Inactivation Investigations

In the absence of any data on enzyme inhibition, there is consequently no information regarding mechanism-based enzyme inactivation by this compound.

Preclinical Efficacy Assessment in Disease Models

No preclinical studies assessing the efficacy of this compound in any disease models have been reported in the scientific literature.

Investigation of Antimicrobial Efficacy Against Pathogens (e.g., bacteria, fungi)

Following a comprehensive search of scientific literature, no specific studies investigating the antimicrobial efficacy of this compound against bacterial or fungal pathogens were identified. While the broader class of tetrazole-containing compounds has been a subject of interest in antimicrobial research, with various derivatives showing activity against a range of microorganisms, data pertaining to this specific molecule is not available in the reviewed literature.

Antineoplastic Activity in Cellular Assays and In Vitro Tumor Models

There is currently no published research detailing the antineoplastic activity of this compound. Investigations into the anticancer potential of numerous tetrazole derivatives have been reported, with some compounds demonstrating cytotoxicity in various cancer cell lines. nih.govresearchgate.net However, specific data from cellular assays or in vitro tumor models for this compound are absent from the current scientific record.

Anti-Inflammatory Effects in Preclinical In Vitro and In Vivo Models

No preclinical studies, either in vitro or in vivo, evaluating the anti-inflammatory effects of this compound have been found in the available literature. The anti-inflammatory properties of other tetrazole derivatives have been explored, often utilizing models such as carrageenan-induced paw edema in rodents. sphinxsai.comnih.gov Nevertheless, specific experimental data for this compound is not documented.

Analgesic Properties in Animal Models

A thorough review of scientific databases did not yield any studies on the analgesic properties of this compound in animal models. While the analgesic potential of various other tetrazole-containing molecules has been assessed using methods like the tail-flick test or acetic acid-induced writhing, there is no such information available for the specified compound. ymerdigital.comnih.gov

Antiviral Potency Against Specific Viral Targets

No research data concerning the antiviral potency of this compound against any specific viral targets could be located. The field of antiviral research has examined certain tetrazole derivatives for activity against various viruses, but studies on this particular compound have not been published. nih.gov

Elucidation of Molecular Mechanisms of Action in Biological Systems

Consistent with the absence of data on its biological activities, there is no information available regarding the molecular mechanisms of action for this compound in any biological system. Elucidation of such mechanisms is contingent upon prior demonstration of biological activity.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Exploration of Structural Modifiers and Their Impact on Biological Outcomes

The core scaffold of 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine offers several points for chemical modification: the phenyl ring, the ethylamine (B1201723) linker, and the tetrazole moiety. Exploring substitutions at each of these positions has helped to delineate their respective roles in interacting with biological targets.

The phenyl ring is a critical component, often involved in hydrophobic and aromatic interactions within a receptor's binding pocket. The nature, position, and size of substituents on this ring can dramatically influence binding affinity and efficacy.

Studies on related phenethylamine (B48288) derivatives have demonstrated that the substitution pattern on the phenyl ring is a key determinant of activity. For instance, in research targeting the 5-HT2A receptor, the presence of alkyl or halogen groups, particularly at the para position of the phenyl ring, was found to have a positive effect on binding affinity. nih.govbiomolther.orgresearchgate.net Conversely, the introduction of alkoxy or nitro groups at the same position tended to decrease affinity. biomolther.orgresearchgate.net The addition of a methoxy (B1213986) group at the 2-position of the phenyl ring, however, did not produce a noticeable impact on binding in certain series. biomolther.org This suggests that while the para position is sensitive to the electronic and steric properties of the substituent, other positions may be more tolerant of modifications.

These findings underscore the importance of a targeted substitution strategy. Electron-donating and electron-withdrawing groups, as well as lipophilic and hydrophilic moieties, can alter the molecule's electronic distribution and solvation properties, thereby modulating its interaction with specific amino acid residues in the target protein.

Table 1: Impact of Phenyl Ring Substituents on Biological Activity of Phenethylamine Analogs

| Substituent Group | Position | Observed Impact on Affinity/Activity | Potential Rationale |

|---|---|---|---|

| Alkyl (e.g., -CH3, -C3H7) | para (4-position) | Positive / Maintained | Enhances hydrophobic interactions in the binding pocket. nih.govresearchgate.net |

| Halogen (e.g., -F, -Cl, -Br) | para (4-position) | Positive / Maintained | Can form halogen bonds and increase binding affinity. nih.govresearchgate.net |

| Alkoxy (e.g., -OCH3) | para (4-position) | Negative / Decreased | May introduce steric hindrance or unfavorable electronic effects. biomolther.org |

| Nitro (-NO2) | para (4-position) | Negative / Decreased | Strong electron-withdrawing nature may be unfavorable for binding. biomolther.orgresearchgate.net |

| Methoxy (-OCH3) | ortho (2-position) | No noticeable impact | This position may be oriented away from the critical binding region. biomolther.org |

The ethylamine linker connecting the phenyl and tetrazole moieties serves as a crucial spacer, ensuring the correct spatial orientation of these two key functional groups. Modifications to this linker, such as altering its length or introducing branching, can significantly impact how the molecule fits into a binding site.

In studies of various bioactive compounds, including antibacterial cationic amphiphiles, the length of an alkyl chain has been shown to be a key factor in modulating biological activity and selectivity. nih.gov For phenethylamine derivatives specifically, research on dopamine (B1211576) reuptake inhibitors revealed that compounds with longer alkyl groups sometimes showed stronger inhibitory activities. biomolther.orgbiomolther.org

Furthermore, conformational constraint of the ethylamine side chain is a common strategy to probe the bioactive conformation. For instance, incorporating the linker into a ring system, as seen in 1-aminomethylbenzocycloalkanes, can lock the molecule into a specific shape. researchgate.net The high potency of some of these constrained analogs suggests that the side chain of the parent phenethylamine binds in an "out-of-the-plane" conformation. researchgate.net Such modifications, while not directly on this compound, provide a powerful template for understanding the optimal geometry of the linker for receptor engagement. Any change to the ethylamine backbone could alter the distance and rotational freedom between the phenyl and tetrazole rings, thereby affecting the molecule's ability to adopt the ideal conformation for binding.

The tetrazole ring is a planar, aromatic system with a high nitrogen content, making it a strong hydrogen bond acceptor. nih.gov 5-substituted tetrazoles can exist in two principal tautomeric forms, the 1H- and 2H-tetrazole. nih.govresearchgate.net The position of the proton is mobile, and the equilibrium between these two forms can be influenced by the solvent, pH, and the nature of the substituent at the 5-position. The distinct electronic and steric profiles of the 1H and 2H tautomers mean that one form may bind to a receptor with significantly higher affinity than the other.

Bioisosteric Replacement Strategies for Carboxylic Acid and Amide Groups

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. nih.gov The 5-substituted 1H-tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group. beilstein-journals.orgnih.govtandfonline.com This is due to several shared characteristics that allow the tetrazole to mimic the carboxylic acid's function at a molecular target.

Key similarities include comparable acidity (pKa values are often in a similar range) and the ability to exist as a planar, delocalized anionic system at physiological pH. nih.govnumberanalytics.com The tetrazolate anion, like the carboxylate anion, can engage in crucial ionic and hydrogen bonding interactions with receptor sites, particularly with positively charged residues like arginine or lysine.

Despite these similarities, the switch from a carboxylic acid to a tetrazole can offer significant advantages in drug design. Tetrazoles are generally more metabolically stable than carboxylic acids, which can be susceptible to phase II metabolism (e.g., glucuronidation). nih.govtandfonline.com The resulting tetrazolate anions are also typically more lipophilic than their carboxylate counterparts, which can enhance membrane permeability and improve oral bioavailability. tandfonline.com The tetrazole ring, with its four nitrogen atoms, presents a different spatial arrangement of hydrogen bond acceptors compared to a carboxylic acid, which can sometimes lead to improved binding potency. acs.org

Table 2: Physicochemical Comparison of Carboxylic Acid and Tetrazole Bioisosteres

| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN4H) | Implication in Drug Design |

|---|---|---|---|

| Acidity (pKa) | ~4.2 - 4.4 | ~4.5 - 4.9 | Both are ionized at physiological pH, allowing for similar ionic interactions. numberanalytics.com |

| Geometry | Planar carboxylate group | Planar aromatic ring | Both present a flat structure for interaction with planar binding site features. nih.gov |

| Lipophilicity (Anion) | Lower | Higher | Tetrazole can improve membrane permeability and bioavailability. tandfonline.com |

| Metabolic Stability | Susceptible to esterification/glucuronidation | Generally more resistant to metabolism | Tetrazole can increase the half-life and duration of action of a drug. nih.gov |

| H-Bonding | Two oxygen acceptors | Multiple nitrogen acceptors | Offers different H-bonding patterns that may enhance binding affinity. acs.org |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable. Pharmacophore modeling is a central technique in this approach, which involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

A hypothetical pharmacophore model for this compound and its analogs can be constructed based on its key structural elements. researchgate.net Such a model would likely include:

An aromatic/hydrophobic feature: Represented by the center of the phenyl ring, crucial for van der Waals or π-π stacking interactions.

A hydrogen bond acceptor feature: Provided by the nitrogen atoms of the tetrazole ring.

A negative ionizable feature: Corresponding to the acidic tetrazole ring, capable of forming ionic bonds.

A positive ionizable feature: Represented by the basic primary amine of the ethylamine linker.

The spatial relationships—the distances and angles—between these features are critical and are defined by the ethylamine backbone. This model serves as a 3D query to search virtual compound libraries for new molecules that match the pharmacophore and are therefore likely to be active. It also guides the design of new derivatives by highlighting which features must be maintained and where modifications can be tolerated.

Computational techniques such as molecular docking can then be used to refine these ligand-based hypotheses. By docking proposed molecules into a homology model of the target receptor, researchers can predict binding modes and affinities, providing further rationale for synthetic prioritization. biomolther.org This iterative cycle of design, synthesis, and testing, guided by SAR and computational modeling, is a powerful strategy for the development of optimized therapeutic agents.

Future Perspectives and Research Directions

Untapped Biological Targets and Therapeutic Areas

The diverse biological activities reported for various tetrazole derivatives suggest that 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine could be a promising scaffold for targeting a wide range of biological entities and therapeutic areas. The exploration of its potential should extend beyond currently known applications.

Potential Therapeutic Areas for Exploration:

| Therapeutic Area | Potential Biological Targets | Rationale Based on Related Compounds |

| Neurodegenerative Diseases | Monoamine oxidase (MAO), Glycogen synthase kinase 3 (GSK-3), Beta-secretase 1 (BACE1) | The phenethylamine (B48288) core is a common feature in many central nervous system (CNS) active compounds. Tetrazole derivatives have shown potential in modulating neurological pathways. |

| Inflammatory Disorders | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes, Pro-inflammatory cytokines | Various heterocyclic compounds containing nitrogen, including tetrazoles, have demonstrated anti-inflammatory properties. mdpi.com |

| Metabolic Syndrome | Peroxisome proliferator-activated receptors (PPARs), Dipeptidyl peptidase-4 (DPP-4) | Research on related tetrazole compounds has indicated potential hypoglycemic activity through interaction with targets like γ-PPAR and DPP4. nih.gov |

| Viral Infections | Viral proteases, polymerases, and entry inhibitors | Tetrazole derivatives have been investigated for their antiviral activities, including against HIV. nih.govresearchgate.net |

| Parasitic Diseases | Key enzymes in parasitic metabolic pathways | The antimicrobial spectrum of tetrazoles could be expanded to include anti-parasitic agents. |

Further research should involve comprehensive screening of this compound and its analogs against a diverse panel of biological targets to uncover novel therapeutic applications.

Integration with Advanced Delivery Systems Research

To enhance the therapeutic efficacy and overcome potential pharmacokinetic challenges of this compound, its integration with advanced drug delivery systems presents a promising research avenue.

Potential Advanced Delivery Systems:

| Delivery System | Potential Advantages | Research Focus |

| Nanoparticles | Improved solubility, targeted delivery, controlled release, enhanced bioavailability. | Formulation of the compound into polymeric nanoparticles, solid lipid nanoparticles, or metallic nanoparticles to target specific tissues or cells. |

| Liposomes | Encapsulation of both hydrophilic and lipophilic drugs, reduced toxicity, targeted delivery. | Development of liposomal formulations to improve the pharmacokinetic profile and reduce potential off-target effects. |

| Prodrugs | Enhanced permeability, site-specific drug release, improved stability. | Designing prodrugs of this compound that can be enzymatically or chemically cleaved at the target site to release the active compound. |

| Hydrogels | Sustained release, localized delivery. | Incorporation into injectable or implantable hydrogels for long-term, localized therapeutic effects, particularly for conditions like localized inflammation or cancer. |

Investigating these advanced delivery systems could significantly broaden the therapeutic window and applicability of this compound.

Novel Synthetic Methodologies for Sustainable Production

The development of green and sustainable synthetic methods for the production of this compound is crucial for its potential large-scale application. Modern synthetic chemistry offers several avenues to achieve this. dntb.gov.ua

Emerging Sustainable Synthetic Approaches:

| Methodology | Key Advantages | Potential Application |

| Multicomponent Reactions (MCRs) | High atom economy, reduced reaction steps, operational simplicity, and diversity of products. nih.gov | Development of a one-pot synthesis of this compound from readily available starting materials. |

| Flow Chemistry | Improved safety, scalability, and reproducibility; precise control over reaction parameters. | Continuous flow synthesis can lead to higher yields and purity while minimizing waste. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, and often milder reaction conditions. | Accelerating the key steps in the synthesis of the target molecule, reducing energy consumption. |

| Biocatalysis | High selectivity, mild reaction conditions, and use of renewable resources. | Employing enzymes for specific transformations in the synthetic route to enhance enantioselectivity and reduce the environmental impact. |

Research in these areas will not only make the synthesis more environmentally friendly but also more cost-effective, which is a critical factor for pharmaceutical development.

Interdisciplinary Research with Materials Science and Chemical Biology

The intersection of chemistry with materials science and chemical biology opens up novel applications for this compound beyond traditional pharmacology.

Potential Interdisciplinary Applications:

| Field | Potential Application | Research Direction |

| Materials Science | Development of functional materials, such as polymers and metal-organic frameworks (MOFs). Tetrazole-based materials are known for their high nitrogen content and thermal stability. researchgate.net | Incorporation of the compound as a ligand in the synthesis of MOFs for applications in gas storage, catalysis, or as sensors. |

| Chemical Biology | Design of chemical probes to study biological processes. | Development of fluorescently labeled or biotinylated derivatives of this compound to visualize and identify its biological targets and interaction partners. |

| Biomaterials | Creation of bioactive coatings for medical devices. | Covalent attachment of the compound to the surface of implants to confer antimicrobial or anti-inflammatory properties. |

By embracing an interdisciplinary approach, the full potential of this compound and its derivatives can be unlocked, leading to innovations in both medicine and materials science.

Q & A

Q. What are the standard synthetic routes for 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine, and how can intermediates be characterized?

- Methodological Answer : A common approach involves heterogenous catalysis. For example, substituted chlorobenzoyl chlorides can react with tetrazole intermediates in PEG-400 solvent using Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C. Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .

- Key Steps :

Equimolar reactants in PEG-400 with 10 wt% catalyst.

Stir at 70–80°C for 1 hour.

Purify via recrystallization.

- Intermediates : Characterize intermediates using IR (e.g., N-H stretches at 3200–3400 cm⁻¹) and NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- IR Spectroscopy : Identify tetrazole ring vibrations (1550–1600 cm⁻¹) and C-N stretches (1250–1350 cm⁻¹) .

- NMR : Look for ethylamine chain protons (δ 3.5–4.5 ppm) and phenyl group splitting patterns .

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Hazards : Classified as skin/eye irritant (Category 2/2A). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged exposure to light .

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can experimental design optimize synthesis yield and reaction efficiency?

- Methodological Answer : Use factorial design to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example:

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Isotopic Labeling : Use -labeled tetrazole to distinguish overlapping NMR signals .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures of intermediates .

Q. What computational strategies predict biological activity or reactivity of derivatives?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Prioritize compounds with binding energies < -8 kcal/mol .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .

- Reactivity Simulations : Use Gaussian 09 to calculate Fukui indices for electrophilic/nucleophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.